N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide
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Overview
Description
N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with ethyl bromoacetate to form ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate.
Indole Derivative Synthesis: The indole moiety is synthesized separately through a Fischer indole synthesis or other suitable methods.
Coupling Reaction: The final step involves coupling the piperazine derivative with the indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: A simpler analog with similar structural features.
4-[18F]Fluorophenylpiperazines: Used in neuropharmacological studies.
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide: Another derivative with potential biological activities.
Uniqueness
N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide stands out due to its unique combination of a piperazine ring, fluorophenyl group, and indole moiety. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18-10-12-19(13-11-18)26(33)30-24-20-6-2-4-8-22(20)29-25(24)27(34)32-16-14-31(15-17-32)23-9-5-3-7-21(23)28/h2-13,29H,14-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDFEUNFYZJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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